
trans-1-Heptenylboronic acid pinacol ester
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of trans-1-Heptenylboronic acid pinacol ester can be achieved via palladium-catalyzed cross-coupling reactions. Takagi et al. (2002) described the synthesis of 1-alkenylboronic acid pinacol esters through the reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates, which proceeded in high yields with complete retention of configuration of the double bonds, indicating a method for the synthesis of trans-1-Heptenylboronic acid pinacol ester (Takagi, Takahashi, Ishiyama, & Miyaura, 2002).
Molecular Structure Analysis
The molecular structure of trans-1-Heptenylboronic acid pinacol ester, like other arylboronic esters, exhibits unique phosphorescence properties. Shoji et al. (2017) discovered that simple arylboronic esters show phosphorescence at room temperature, indicating that the molecular structure of these compounds, including trans-1-Heptenylboronic acid pinacol ester, is key to their photophysical properties (Shoji et al., 2017).
Chemical Reactions and Properties
Trans-1-Heptenylboronic acid pinacol ester participates in various chemical reactions, including Suzuki-Miyaura cross-coupling and allylic arylation. Watanabe et al. (2014) reported the allylic arylation of cinnamyloxyphenylboronic acid pinacol esters, demonstrating the compound's reactivity and potential for creating complex organic molecules (Watanabe, Mino, Abe, Kogure, & Sakamoto, 2014).
Physical Properties Analysis
The physical properties of trans-1-Heptenylboronic acid pinacol ester, such as solubility and stability, are crucial for its handling and application in organic synthesis. Achilli et al. (2013) discussed the susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH, which is essential for understanding the stability and storage conditions of trans-1-Heptenylboronic acid pinacol ester (Achilli, Ciana, Fagnoni, Balduini, & Minetti, 2013).
Chemical Properties Analysis
The chemical properties of trans-1-Heptenylboronic acid pinacol ester are influenced by its boronic ester functionality. Research by Cui et al. (2017) on the synthesis of H2O2-cleavable poly(ester-amide)s illustrates the reactive nature of phenylboronic acid esters, including trans-1-Heptenylboronic acid pinacol ester, in polymer chemistry, highlighting its potential as a building block in responsive polymeric materials (Cui, Zhang, Du, & Li, 2017).
Applications De Recherche Scientifique
1. Palladium-Catalyzed Cross-Coupling with Olefins
- Application Summary: This compound can be used in a palladium-catalyzed cross-coupling with olefins to produce substituted 1,3-dienes . This is a valuable transformation in the synthesis of complex organic molecules.
2. Protodeboronation of Pinacol Boronic Esters
- Application Summary: trans-1-Heptenylboronic acid pinacol ester can undergo catalytic protodeboronation, a process that involves the removal of a boron group from the molecule . This reaction can be paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
- Method of Application: The protodeboronation is achieved through a radical approach, although the specific experimental procedures and technical details were not provided .
- Results or Outcomes: The result of this reaction sequence is the formal anti-Markovnikov alkene hydromethylation, a valuable transformation in organic synthesis .
3. Suzuki-Miyaura Alkenylation
- Application Summary: This compound can be used in Suzuki-Miyaura alkenylation, a type of cross-coupling reaction that forms a carbon-carbon bond between an alkene and an aryl or vinyl halide .
- Results or Outcomes: The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .
4. Rhodium-Catalyzed Asymmetric Addition Reactions
- Application Summary: trans-1-Heptenylboronic acid pinacol ester can be used in rhodium-catalyzed asymmetric addition reactions . These reactions are useful for the synthesis of chiral molecules.
- Results or Outcomes: The outcome of this reaction is the formation of a chiral molecule, which is important in fields such as pharmaceuticals and materials science .
5. Double Suzuki Couplings
- Application Summary: This compound can be used in double Suzuki couplings . Suzuki coupling is a type of palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboronic acid or ester and an organic halide.
- Results or Outcomes: The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .
6. Palladacycle-Catalyzed Asymmetric Ring-Opening Reaction of Oxabicyclic Alkenes
- Application Summary: trans-1-Heptenylboronic acid pinacol ester can be used in palladacycle-catalyzed asymmetric ring-opening reactions of oxabicyclic alkenes . These reactions are useful for the synthesis of chiral molecules.
- Results or Outcomes: The outcome of this reaction is the formation of a chiral molecule, which is important in fields such as pharmaceuticals and materials science .
Propriétés
IUPAC Name |
2-[(E)-hept-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BO2/c1-6-7-8-9-10-11-14-15-12(2,3)13(4,5)16-14/h10-11H,6-9H2,1-5H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEDFAYNMNXKGM-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569730 | |
| Record name | 2-[(1E)-Hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1-Heptenylboronic acid pinacol ester | |
CAS RN |
169339-75-7 | |
| Record name | 2-[(1E)-Hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




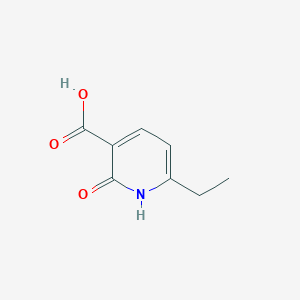
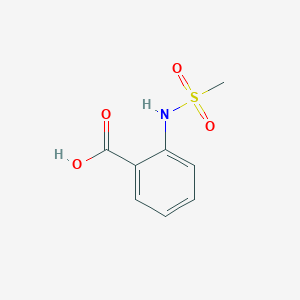
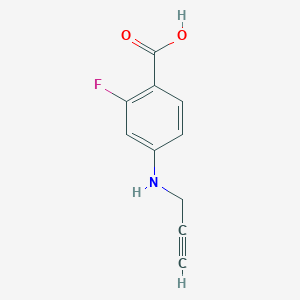
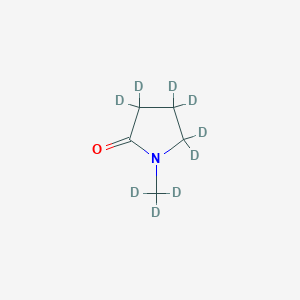
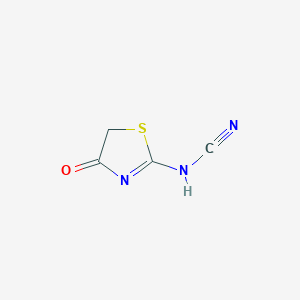
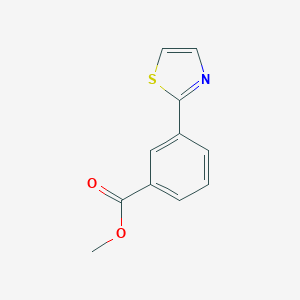
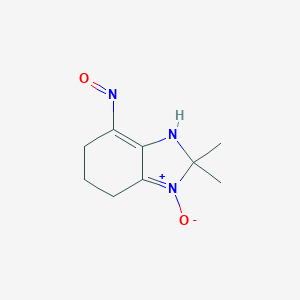

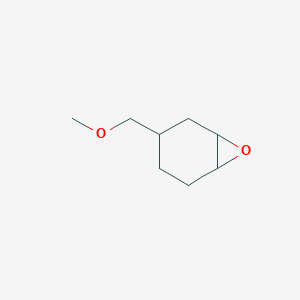

![1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B63361.png)
![1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B63365.png)
